molecular formula C10H12O B1585855 1-(2-Methylphenyl)propan-2-one CAS No. 51052-00-7

1-(2-Methylphenyl)propan-2-one

Cat. No. B1585855
CAS RN: 51052-00-7
M. Wt: 148.2 g/mol
InChI Key: WRLPDLDAOMBERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174989B2

Procedure details

A solution of CeCl3 (114.4 g, 0.45 mol) in THF (4 L) was degassed for 1 h and heated to 45-50° C. for 5 h. When the solution was cooled to −10˜−5° C., MeMgCl (193.2 g, 2.6 mol) in THF was added and the mixture was stirred for 1 h at −10˜−5° C. After amide 34 (256 g, 1.3 mol) was charged into the reaction mixture at −10˜−5° C., the mixture was stirred for 5 h at 10-20° C. After the reaction was complete monitored by LCMS, the mixture was quenched by 1M HCl, and then partitioned with water and EtOAc. The organic phase was dried over Na2SO4 and concentrated. The crude residual was further purified by flash chromatography on silica gel (2-10% EtOAc/PE) to give 35 (157 g, 80% yield). 1H NMR (CDCl3, 400 MHz): δ 7.1-6.91 (d, 4H), 3.55 (s, 3H), 2.25 (s, 3H), 2.05 (s, 3H); MS (ESI) m/e [M+H]+: 149.05.
[Compound]
Name
CeCl3
Quantity
114.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
193.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
256 g
Type
reactant
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.CON(C)[C:7](=[O:16])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15]>C1COCC1>[C:10]1([CH3:15])[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][C:7](=[O:16])[CH3:1]

Inputs

Step One
Name
CeCl3
Quantity
114.4 g
Type
reactant
Smiles
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
193.2 g
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
256 g
Type
reactant
Smiles
CON(C(CC1=C(C=CC=C1)C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at −10˜−5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the solution was cooled to −10˜−5° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 h at 10-20° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched by 1M HCl
CUSTOM
Type
CUSTOM
Details
partitioned with water and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residual was further purified by flash chromatography on silica gel (2-10% EtOAc/PE)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 157 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.